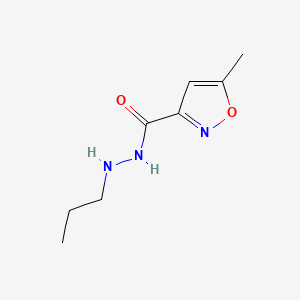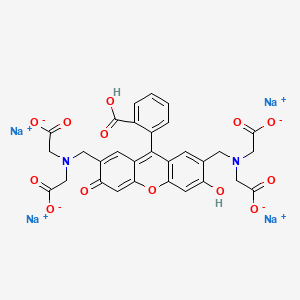
1-苄基-1H-1,2,3-三唑
概述
描述
1-Benzyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties. This compound has gained significant attention in the fields of medicinal chemistry, organic synthesis, and materials science due to its wide range of applications.
科学研究应用
1-Benzyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of various pharmaceuticals, including antimicrobial, anticancer, and antitubercular agents
Organic Synthesis: The triazole ring serves as a versatile building block in the synthesis of complex organic molecules.
Materials Science: It is used in the development of advanced materials, such as polymers and supramolecular structures.
Chemical Biology: The compound is employed in bioconjugation techniques, where it is used to link biomolecules for various biological studies.
作用机制
Target of Action
1-Benzyl-1H-1,2,3-triazole is a derivative of 1,2,3-triazole, a nitrogen-containing heterocycle . It has been found to interact with various biological targets. For instance, it has shown potential as an inhibitor of acetylcholine esterase (AChE) , a key enzyme involved in the termination of impulse transmission at cholinergic synapses. It also interacts with the amino acids present in the active site of EGFR receptors , which play a crucial role in cell growth and proliferation .
Mode of Action
The mode of action of 1-Benzyl-1H-1,2,3-triazole involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions allow the compound to bind to its targets and exert its biological effects. For instance, in the case of AChE, it disrupts the enzyme’s function, leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .
Biochemical Pathways
1-Benzyl-1H-1,2,3-triazole affects several biochemical pathways. By inhibiting AChE, it impacts the cholinergic system, which plays a crucial role in learning, memory, and cognitive functioning . Moreover, by interacting with EGFR receptors, it can influence various signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
1,2,3-triazoles in general are known for their chemical stability, resistance to enzymatic degradation, and ability to form hydrogen bonds, which can enhance their bioavailability .
Result of Action
The result of 1-Benzyl-1H-1,2,3-triazole’s action can vary depending on the target. For instance, as an AChE inhibitor, it can potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s by increasing acetylcholine levels . As an EGFR inhibitor, it may inhibit cell growth and proliferation .
Action Environment
The action of 1-Benzyl-1H-1,2,3-triazole can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s stability and its interactions with targets . Moreover, the presence of other molecules can impact its bioavailability and efficacy.
生化分析
Biochemical Properties
1-Benzyl-1H-1,2,3-triazole has been found to interact with various enzymes and proteins. It has been reported to have a high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .
Cellular Effects
1-Benzyl-1H-1,2,3-triazole has been found to have a wide range of effects on various types of cells. For instance, it has been found to be a potent antiproliferative agent with an IC50 of 2 μM against MV4-11 cells . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been reported that the compound is remarkably stable , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
1-Benzyl-1H-1,2,3-triazole is likely to be involved in various metabolic pathways due to its ability to interact with a wide range of enzymes and proteins
准备方法
This method involves the reaction of benzyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction is typically carried out under mild conditions, making it a highly efficient and regioselective process.
Industrial production methods often involve continuous flow synthesis, where the reaction is carried out in a flow reactor using copper-on-charcoal as a heterogeneous catalyst . This method allows for high yields and functional group tolerance, making it suitable for large-scale production.
化学反应分析
1-Benzyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Benzyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,3-triazole: Similar in structure but with a phenyl group instead of a benzyl group. It exhibits different reactivity and biological activity.
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Contains an additional phenyl group, leading to different chemical properties and applications.
1-Benzyl-1H-1,2,4-triazole: A structural isomer with the nitrogen atoms arranged differently, resulting in distinct chemical behavior and uses.
The uniqueness of 1-Benzyl-1H-1,2,3-triazole lies in its specific arrangement of nitrogen atoms and the presence of the benzyl group, which contribute to its stability and versatility in various chemical reactions.
属性
IUPAC Name |
1-benzyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-4-9(5-3-1)8-12-7-6-10-11-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDSRXVCRBMZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195905 | |
| Record name | 1-Benzyl-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4368-68-7 | |
| Record name | 1-Benzyl-1,2,3-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4368-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-](/img/structure/B1616855.png)

![ethyl 4-[3-(diethylamino)propoxymethyl]benzoate](/img/structure/B1616859.png)






